molecular formula C28H34N2O13 B1425360 Tetracycline 10-O-B-D-galactopyranoside CAS No. 319426-63-6

Tetracycline 10-O-B-D-galactopyranoside

Cat. No.: B1425360
CAS No.: 319426-63-6
M. Wt: 606.6 g/mol
InChI Key: NQIGPCCKIYYEBO-UCUSNPRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracycline 10-O-β-D-galactopyranoside (CAS: 319426-63-6) is a glycosylated derivative of tetracycline, where a β-D-galactopyranosyl moiety is attached to the 10-O position of the tetracycline core structure . It is primarily used as a research reagent for studying antibiotic resistance mechanisms, glycosylation effects on drug activity, and bacterial membrane dynamics .

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIGPCCKIYYEBO-UCUSNPRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716366
Record name (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319426-63-6
Record name (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetracycline 10-O-B-D-galactopyranoside involves the glycosylation of tetracycline with a galactose derivative. The reaction typically requires a glycosyl donor, such as a galactose derivative, and a glycosyl acceptor, which is tetracycline. The reaction is catalyzed by glycosyltransferases or chemical catalysts under specific conditions to ensure the selective formation of the 10-O-glycosidic bond .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species, followed by extraction and purification steps. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

TCG is a synthetic analog of tetracycline, characterized by its galactopyranoside moiety. The compound exhibits a molecular weight of approximately 606.6 Da and is represented by the formula C28H34N2O13C_{28}H_{34}N_{2}O_{13} . The primary mechanism of action involves inhibition of protein synthesis in bacteria by binding to the ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the A site of the ribosome .

Molecular Biology Research

TCG is widely used in molecular biology as a selective agent in gene expression studies. It acts as an effective inducer for systems utilizing tetracycline-controlled transcriptional activation (Tet-On/Tet-Off systems). In these systems, TCG can regulate the expression of target genes, allowing researchers to investigate gene function and protein interactions under controlled conditions.

Antimicrobial Studies

As a derivative of tetracycline, TCG retains antimicrobial properties against a broad spectrum of bacteria, including both gram-positive and gram-negative strains. This makes it useful in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic strategies . TCG's effectiveness against resistant bacterial strains is particularly significant given the rising prevalence of antibiotic resistance.

Therapeutic Applications

Historically, tetracycline derivatives have been pivotal in treating various infections. TCG has been noted for its role in treating acne and rosacea due to its anti-inflammatory properties . Its ability to inhibit bacterial growth while minimizing inflammation makes it a valuable option in dermatological therapies.

Case Study 1: Gene Regulation Using TCG

In a study published in Nature Biotechnology, researchers utilized TCG to control gene expression in mammalian cells. By incorporating a Tet-On system, they demonstrated that TCG could effectively induce the expression of therapeutic proteins, paving the way for advancements in gene therapy applications .

Case Study 2: Antimicrobial Resistance Investigation

A comprehensive study published in Antimicrobial Agents and Chemotherapy explored the effectiveness of TCG against various resistant bacterial strains. The findings indicated that TCG could overcome resistance mechanisms associated with efflux pumps and ribosomal protection, suggesting its potential as an alternative treatment option .

Mechanism of Action

Tetracycline 10-O-B-D-galactopyranoside exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial protein synthesis . The molecular targets include the bacterial ribosome and associated translation machinery .

Comparison with Similar Compounds

Research Findings and Implications

Key Studies on Tetracycline 10-O-β-D-Galactopyranoside

Galactose Metabolism Link: Deletion of galE in B. subtilis suppressed tetracycline-induced filamentation, indicating that UDP-galactose levels influence the compound’s cellular effects .

Membrane Localization: GFP-TseB fusion experiments revealed that Tetracycline 10-O-β-D-galactopyranoside may interfere with late-stage cell division proteins, such as FtsL, which are critical for septum formation .

Comparative Advantages and Limitations

Aspect Tetracycline 10-O-β-D-Galactopyranoside Standard Tetracycline
Solubility Higher (due to glycosylation) Moderate
Membrane Permeability Reduced High
Therapeutic Use Research-only (no clinical applications reported) Widely used in human and veterinary medicine
Resistance Mechanisms Likely involves sugar metabolism pathways Efflux pumps, ribosomal protection

Biological Activity

Tetracycline 10-O-β-D-galactopyranoside is a notable analog of the tetracycline antibiotic family, which has been extensively studied for its biological activity, particularly in antibacterial applications. This compound is characterized by its broad-spectrum antimicrobial properties and its mechanism of action as a protein synthesis inhibitor.

  • Molecular Formula : C28H34N2O13
  • Molecular Weight : 606.6 Da
  • CAS Number : 319426-63-6
  • Source : Produced by the Streptomyces genus of Actinobacteria .

Tetracycline 10-O-β-D-galactopyranoside exerts its effects primarily through the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome during translation. This action halts protein synthesis in susceptible bacteria, leading to growth inhibition and eventual cell death .

Key Mechanisms:

  • Inhibition of Protein Synthesis : Prevents aminoacyl-tRNA from binding to the ribosome.
  • Chelation Properties : Tetracyclines can chelate metal ions, which affects their pharmacokinetic properties and enhances their antibacterial efficacy .

Biological Activity

Tetracycline 10-O-β-D-galactopyranoside demonstrates activity against a variety of bacterial strains, including both Gram-positive and Gram-negative organisms. Its effectiveness is particularly significant against bacteria that have developed resistance to other tetracyclines due to efflux mechanisms or ribosomal protection .

Efficacy Against Resistant Strains:

  • Active against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens.
  • Shows potential against strains with tet genes responsible for tetracycline resistance .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and applications of Tetracycline 10-O-β-D-galactopyranoside:

  • Antibacterial Activity :
    • A study demonstrated that this compound retains potent antibacterial activity against resistant strains, making it a candidate for treating infections caused by multi-drug resistant bacteria .
  • Clinical Applications :
    • Historically used in treating cholera, it is now also employed in dermatological conditions such as acne and rosacea due to its anti-inflammatory properties .
  • Comparison with Other Antibiotics :
    • In comparative studies, Tetracycline 10-O-β-D-galactopyranoside has shown superior activity against certain resistant strains compared to traditional tetracyclines .

Data Table: Comparative Efficacy of Tetracycline Derivatives

CompoundActivity Against MRSAActivity Against Gram-negative BacteriaResistance Mechanisms Targeted
Tetracycline 10-O-β-D-galactopyranosideYesYesEfflux, Ribosomal Protection
Glycylcyclines (e.g., Tigecycline)YesYesEfflux
Traditional TetracyclinesLimitedLimitedEfflux

Q & A

Q. How to design experiments probing structure-activity relationships (SAR) for Tetracycline 10-O-β-D-galactopyranoside analogs?

  • Methodology : Synthesize derivatives with modified sugar moieties (e.g., 2-deoxy or 6-O-methyl galactose) and compare MIC values against tetracycline-resistant pathogens. Use computational docking (e.g., AutoDock Vina) to predict binding to ribosomal targets .

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